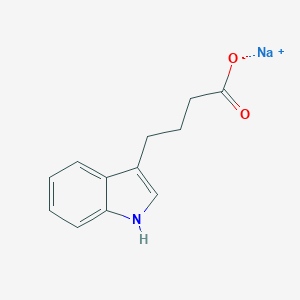

Sodium 4-(1H-indol-3-yl)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Sodium 4-(1H-indol-3-yl)butanoate's synthesis has been explored through different methodologies, highlighting the versatility and innovation in chemical synthesis techniques. For example, the sequential transformation from 4-(1H-indol-3-yl)butanoic acid into ethyl 4-(1H-indol-3-yl)butanoate and further into various derivatives showcases a complex synthesis pathway involving multiple steps and transformations (Nazir et al., 2018). Another example includes the use of ultrasound-assisted green synthesis, utilizing 1-hexenesulphonic acid sodium salt as a catalyst for synthesizing bis(indol-3-yl)methanes, demonstrating the application of green chemistry principles in the synthesis of related compounds (Joshi et al., 2010).

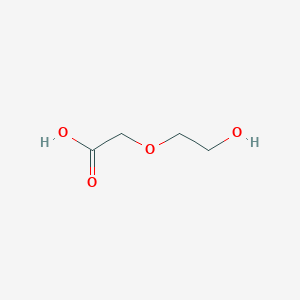

Molecular Structure Analysis

Investigations into the molecular structure of sodium 4-(1H-indol-3-yl)butanoate and related compounds reveal detailed insights into their structural characteristics. Studies employing X-ray diffraction and spectral analysis have elucidated the configurations and conformations of these molecules, highlighting the importance of structural analysis in understanding the properties and reactivity of such compounds.

Chemical Reactions and Properties

Chemical reactions involving sodium 4-(1H-indol-3-yl)butanoate are diverse, ranging from reactions with sodium amides and cyanoalkanes to the synthesis of novel compounds through intramolecular cycloaddition reactions. These studies not only shed light on the compound's reactivity but also on its potential as a precursor for the synthesis of various organic molecules (Avent et al., 2006).

Physical Properties Analysis

The physical properties of sodium 4-(1H-indol-3-yl)butanoate and its derivatives have been extensively studied, focusing on aspects such as luminescence and hydration. For instance, the luminescence properties of related compounds indicate the influence of structural features on their emission spectra, offering insights into the design of materials with specific optical properties (Tafeenko et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and interaction with other molecules, are crucial for understanding the versatility of sodium 4-(1H-indol-3-yl)butanoate in chemical synthesis and applications. Studies such as the hydrophilic and hydrophobic hydration of sodium derivatives provide valuable information on how these compounds interact in aqueous solutions, affecting their solubility, reactivity, and potential uses in various chemical processes (Rahman et al., 2013).

科学的研究の応用

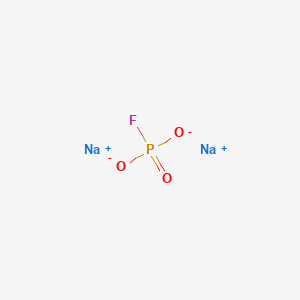

Energy Storage Applications

Sodium-ion batteries represent a promising avenue for large-scale electric energy storage, especially due to the abundance of sodium resources and their cost-effectiveness. Research highlights the exploration of electrode materials, including cathodes, anodes, and electrolytes, for room-temperature sodium-ion batteries, aiming to develop materials that offer low-cost, long-life solutions suitable for renewable energy storage and smart grids (Huilin Pan, Yong‐Sheng Hu, Liquan Chen, 2013).

Food Industry Applications

In the food industry, sodium chloride (common salt) plays a crucial role due to its preservative and antimicrobial effects, flavor enhancement properties, and its ability to influence enzymatic activity in food processing. The search for sodium chloride alternatives has grown, driven by the health risks associated with high sodium intake. This has led to innovations in salt reduction or replacement strategies using substitutes like potassium chloride or optimizing the physical form of salt to maintain food quality while addressing health concerns (W. Albarracín, I. C. Sánchez, R. Grau, J. Barat, 2011).

Environmental Remediation Applications

Sodium percarbonate (SPC) offers a green and economical option for remediating water and soil contaminated with organic compounds. Its solid state allows for safer transport and application, with a controlled release of hydrogen peroxide. Advanced oxidation processes (P-AOPs) activated by SPC have shown promise in degrading contaminants through the generation of radical species. This review of P-AOPs highlights the potential of SPC in sustainable environmental remediation technologies (Xin Liu, Sen He, Yuan Yang, B. Yao, Yifei Tang, Lin Luo, Dang Zhi, Zhonghao Wan, Lei Wang, Yaoyu Zhou, 2021).

Safety And Hazards

特性

IUPAC Name |

sodium;4-(1H-indol-3-yl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.Na/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDSTGDTZFQGNC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635762 |

Source

|

| Record name | Sodium 4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-(1H-indol-3-yl)butanoate | |

CAS RN |

10265-70-0 |

Source

|

| Record name | Sodium 4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)

![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)